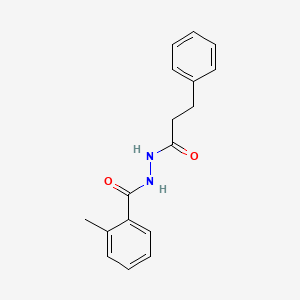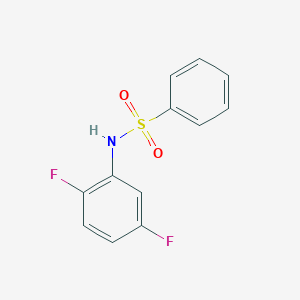
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBH is a derivative of benzohydrazide and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
科学的研究の応用
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. This compound has also been shown to exhibit anti-tumor effects, making it a potential candidate for cancer therapy. Additionally, this compound has been found to possess anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is not fully understood, but it is believed to exert its biological effects through various pathways. This compound has been found to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, this compound has been found to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-oxidant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for therapeutic applications. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce oxidative stress and improve antioxidant status, which may contribute to its protective effects against oxidative stress-related diseases.
実験室実験の利点と制限
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized using standard laboratory techniques and has a good yield and purity. This compound is also stable under normal laboratory conditions and has low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide. One area of research could be the development of more efficient synthesis methods for this compound, which could improve its yield and purity. Another area of research could be the investigation of the mechanism of action of this compound, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies could be conducted to evaluate the efficacy of this compound in animal models of various disease conditions, which could provide valuable information for its clinical development.
合成法
The synthesis of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide can be achieved through a multi-step process involving the reaction of 2-methylbenzohydrazide with 3-phenylpropanoic acid. The reaction is catalyzed by a suitable acid catalyst, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and solvent extraction. The yield of this compound is typically around 70-80%, and the purity can be verified using spectroscopic techniques such as NMR and IR.
特性
IUPAC Name |
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-5-6-10-15(13)17(21)19-18-16(20)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHWGTMLVZHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)


![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)
